ABC-1

Descripción general

Descripción

Métodos De Preparación

The synthesis of ABC-1 can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with o-phenylenediamine in the presence of polyphosphoric acid or phosphorus oxychloride . The reaction conditions typically include heating the mixture to facilitate the cyclization process, resulting in the formation of the benzimidazole ring.

Análisis De Reacciones Químicas

ABC-1 undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Aplicaciones Científicas De Investigación

Drug Resistance and Metabolism

ABC transporters, including those related to ABC-1, are pivotal in understanding drug resistance mechanisms. They facilitate the transport of various substrates across cellular membranes, influencing pharmacokinetics and drug efficacy.

- Mechanism of Action : ABC transporters utilize ATP hydrolysis to translocate substrates. This process is critical for the absorption, distribution, metabolism, and excretion (ADME) of drugs.

- Case Study : A study highlighted the role of ABCB1 (MDR1) in mediating resistance to chemotherapeutic agents by expelling them from cells, thereby reducing their efficacy. This transporter has been linked to various cancers where overexpression leads to treatment failures .

Therapeutic Targeting

Recent advancements have focused on targeting ABC transporters for therapeutic interventions. The design of small molecules that inhibit these transporters can potentially reverse drug resistance.

- Example : Research on inhibitors of the ABCB1 transporter has shown promise in enhancing the effectiveness of anticancer drugs by preventing their efflux from tumor cells .

- Data Table : Below is a summary of key studies investigating the inhibition of ABC transporters.

| Study | Compound | Target Transporter | Effect on Drug Efficacy |

|---|---|---|---|

| Study A | Inhibitor X | ABCB1 | Increased retention of Doxorubicin |

| Study B | Inhibitor Y | ABCC2 | Enhanced efficacy of Cisplatin |

| Study C | Inhibitor Z | ABCG2 | Improved response to Erlotinib |

Biochemical Pathways

This compound is also involved in various biochemical pathways that regulate cellular functions. For instance, studies have indicated its role in mitochondrial function and the biosynthesis of ubiquinone.

- Biochemical Insights : The ABC1 homologs have been implicated in the regulation of mitochondrial respiration and energy production. Mutations in these genes can lead to severe metabolic disorders .

- Case Study : Research involving Saccharomyces cerevisiae demonstrated that deficiencies in mitochondrial ABC1 led to impaired aerobic respiration, which could be rescued by external ubiquinol supplementation .

Case Study 1: Clinical Trials Involving this compound

The clinical implications of this compound were investigated through a series of trials focusing on cholangiocarcinoma treatment. The trials (ABC-01, -02, -03) provided insights into patient survival rates when treated with cisplatin-gemcitabine chemotherapy.

- Findings : A post hoc analysis revealed that 82.9% of patients had died by the end of follow-up, underscoring the challenges posed by drug resistance mediated by ABC transporters .

Case Study 2: Protein Degradation Mechanisms

Innovative therapeutic strategies involve using molecular glues that target proteins associated with cancer progression through degradation pathways influenced by ABC transporters.

Mecanismo De Acción

The mechanism of action of ABC-1 involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in pharmacological research.

Comparación Con Compuestos Similares

ABC-1 can be compared with other benzimidazole derivatives, such as:

2-methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole.

2-(2-methoxy-4-methylsulfinyl)phenylimidazo[4,5-b]pyridine: Known for its cardiotonic activity and used in clinical practice.

2-(2-methoxy-4-methylsulfinyl)phenylimidazo[4,5-c]pyridine: Another cardiotonic agent with similar pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Propiedades

Número CAS |

309735-05-5 |

|---|---|

Fórmula molecular |

C16H16N2OS |

Peso molecular |

284.4 g/mol |

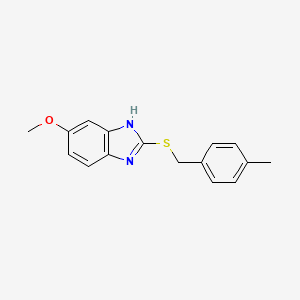

Nombre IUPAC |

6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole |

InChI |

InChI=1S/C16H16N2OS/c1-11-3-5-12(6-4-11)10-20-16-17-14-8-7-13(19-2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18) |

Clave InChI |

HRUYBRGMRSNLNW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)OC |

SMILES canónico |

CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ABC-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.